6-Chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
CAS No.: 1431964-98-5
Cat. No.: VC8073841
Molecular Formula: C18H18Cl2N2
Molecular Weight: 333.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1431964-98-5 |
|---|---|
| Molecular Formula | C18H18Cl2N2 |
| Molecular Weight | 333.3 g/mol |
| IUPAC Name | 6-chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
| Standard InChI | InChI=1S/C18H17ClN2.ClH/c1-11-2-4-12(5-3-11)17-18-14(8-9-20-17)15-10-13(19)6-7-16(15)21-18;/h2-7,10,17,20-21H,8-9H2,1H3;1H |
| Standard InChI Key | GOAHQIOTMBQKKQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)Cl.Cl |
| Canonical SMILES | CC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s framework consists of a tetrahydro-beta-carboline system fused to an indole ring, with a chloro group at position 6 and a 4-methylphenyl moiety at position 1. The hydrochloride salt enhances its solubility in polar solvents, a critical factor for in vitro studies. Key structural data are summarized below:
The planar indole system and tetracyclic arrangement facilitate π-π stacking and hydrophobic interactions, which are pivotal for binding to biological targets such as enzymes and receptors .
Stereochemical Considerations
Beta-carbolines often exhibit cis-trans isomerism due to restricted rotation around the C1-N2 bond. Studies on analogous compounds, such as 1-(4-methoxyphenyl)-1,2,3,4-tetrahydro-beta-carboline, have demonstrated that acidic conditions promote epimerization, with equilibrium favoring the trans isomer . While specific data for 6-chloro-1-(4-methylphenyl)-tetrahydro-beta-carboline hydrochloride remain limited, its stereochemical behavior is likely analogous, influencing its reactivity and biological activity .
Synthesis and Production
Synthetic Routes
The compound is typically synthesized via the Pictet-Spengler reaction, a cornerstone method for beta-carboline formation. This one-pot condensation involves a tryptamine derivative and a substituted aldehyde under acidic conditions:
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Tryptamine Preparation: Starting materials such as 6-chlorotryptamine are reacted with 4-methylbenzaldehyde.
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Cyclization: The imine intermediate undergoes cyclization in the presence of Lewis acids (e.g., BF₃·OEt₂) or protic acids (e.g., HCl), forming the tetrahydro-beta-carboline core .
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and stability .
Industrial-Scale Optimization
Industrial production emphasizes yield enhancement and purity control:
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Solvent Selection: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
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Temperature Control: Maintaining temperatures between 60–80°C minimizes side reactions.
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Catalysis: Bronsted acids (e.g., p-toluenesulfonic acid) accelerate cyclization while reducing decomposition .
Biological Activities and Mechanisms
Central Nervous System Interactions
Like other beta-carbolines, this compound likely modulates neurotransmitter systems:
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Serotonin Receptors: Partial agonism at 5-HT₂A receptors, potentially influencing mood and cognition.
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Benzodiazepine Receptors: Antagonism at GABA-A receptors, which could confer anxiolytic or pro-convulsant effects depending on concentration .
Antimalarial Activity
Beta-carbolines inhibit Plasmodium falciparum growth by targeting hemozoin formation. The chloro substituent may enhance binding to heme groups, as seen in chloroquine derivatives .
Applications in Scientific Research
Pharmacological Probes
The compound serves as a template for developing:
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Antidepressants: Modulating serotonin receptor activity.
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Antiprotozoal Agents: Targeting parasitic heme detoxification pathways.
Chemical Biology Tools
Its fluorescent properties (λₑₓ ≈ 340 nm, λₑₘ ≈ 450 nm) enable use in:
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Protein Binding Assays: Monitoring ligand-receptor interactions via fluorescence quenching.
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Cellular Imaging: Tracking distribution in live cells due to cell membrane permeability .
Comparison with Related Beta-Carbolines
| Compound | Substituents | Key Differences |
|---|---|---|
| Harmine | 7-Methoxy | Lower logP (1.8 vs. 3.1), reduced CNS penetration |
| Harmaline | 3,4-Dihydro | Pro-convulsant effects due to GABA-A antagonism |
| Tetrahydro-beta-carboline | No chloro/methylphenyl | Reduced antimicrobial potency (MIC >128 µg/mL) |
The chloro and methylphenyl groups in 6-chloro-1-(4-methylphenyl)-tetrahydro-beta-carboline hydrochloride confer higher lipophilicity (clogP: 3.1) and enhanced target selectivity compared to simpler analogs .
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